tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H22N4O4 It is a derivative of piperidine and pyridine, featuring a nitro group on the pyridine ring and a tert-butyl carbamate group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced onto the pyridine ring through nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached to the piperidine ring through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group on the pyridine ring can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities, including as a precursor for drug development.
Biochemical Research: Used in studies involving enzyme interactions and molecular binding.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyridine rings can interact with various enzymes and receptors. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate: Similar structure but with the carbamate group attached at a different position on the piperidine ring.
Uniqueness:
- The presence of the nitro group on the pyridine ring imparts unique redox properties.
- The specific positioning of the carbamate group on the piperidine ring influences the compound’s reactivity and binding interactions.
Properties
IUPAC Name |
tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-5-9-18(10-11)13-12(19(21)22)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJQKRCWBAAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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